N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Description
Propriétés
IUPAC Name |
N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-9-3-1-2-8(6-9)13(20)16-11-4-5-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJCMDZCOJIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets:
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycle: The target compound’s pyridazine core (vs. benzothiazole in ) offers distinct electronic properties, influencing binding interactions. Compared to the ATX-targeting pyridazine derivatives in , the thioether-linked amino-oxoethyl group in the target compound replaces bulkier substituents (e.g., trifluoromethylpyridinyl methoxy), likely improving aqueous solubility .
Substituent Effects: The 3-fluorobenzamide group provides a balance of hydrophobicity and electronegativity, enhancing binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., phenylacetamide in ) . The thioether-linked amino-oxoethyl group introduces hydrogen-bonding capacity, which may improve solubility relative to lipophilic groups like trifluoromethyl () or ethoxyphenyl () .
Biological Implications: ATX-modulating pyridazine derivatives () often include methoxy or trifluoromethyl groups, but the target compound’s amino-oxoethyl thioether could reduce off-target effects by avoiding steric hindrance . Benzothiazole derivatives () with trifluoromethyl groups exhibit high metabolic stability but lower solubility, whereas the target compound’s fluorine and polar groups may optimize both parameters .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | N-Methyl, N-(6-methoxypyridazin-3-yl)amine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~320 (estimated) | ~370 | ~350–400 |
| LogP (Predicted) | ~1.8 | ~3.2 | ~2.5 |
| Solubility | Moderate (polar groups) | Low (trifluoromethyl) | Moderate (methoxy) |
| Metabolic Stability | High (fluorine, thioether) | Very high (trifluoromethyl) | Moderate (pyridazine cleavage risk) |
Key Findings:
- The target compound’s lower logP (~1.8 vs. ~3.2 for benzothiazole analogs) suggests improved aqueous solubility, critical for oral bioavailability .
- The amino-oxoethyl thioether may reduce oxidative metabolism risks compared to methoxy groups in ’s derivatives, which are prone to demethylation .
Research and Patent Landscape
- (EP 3 348 550A1) : Benzothiazole derivatives prioritize lipophilicity for CNS penetration, but the target compound’s design may favor peripheral targets due to its polar groups .
- (Kenya Industrial Property Institute) : Pyridazine-based ATX modulators highlight the scaffold’s versatility; the target compound’s unique substituents could position it as a next-generation candidate with optimized safety .
- : Hybrid pyridazine-benzothiazole structures demonstrate synergistic effects, but the target compound’s simplified design may streamline synthesis and reduce toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
